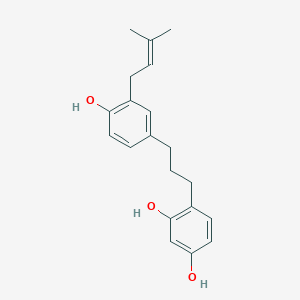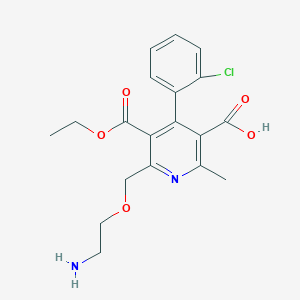![molecular formula C7H5Cl2N3 B048737 5,6-dichloro-1H-benzo[d]imidazol-2-amine CAS No. 18672-03-2](/img/structure/B48737.png)
5,6-dichloro-1H-benzo[d]imidazol-2-amine
Übersicht
Beschreibung
5,6-Dichloro-1H-benzo[d]imidazol-2-amine is a chemical compound with the CAS Number: 18672-03-2. It has a molecular weight of 202.04 . The compound is solid in physical form and is stored in a dark place, sealed in dry, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 5,6-dichloro-1H-benzo[d]imidazol-2-amine is 1S/C7H5Cl2N3/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H3,10,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5,6-Dichloro-1H-benzo[d]imidazol-2-amine is a solid compound. It is stored in a dark place, sealed in dry, at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Photo-Activated Chemotherapy (PACT)
2-Amino-5,6-dichlorobenzimidazole: has been explored for its potential in photo-activated chemotherapy (PACT) . Researchers have investigated its use in Ir(III)-PTA complexes to treat triple-negative breast cancer (TNBC). These complexes exhibit phototoxicity against MDA-MB-231 TNBC cells, showing promise due to their resistance to glutathione (GSH) and ability to induce DNA photocleavage .
Anticancer Activity
The compound’s derivatives have been studied for their anticancer properties . It serves as a core structure for developing new drugs that target cancer cells, offering a pathway for innovative treatments that could potentially overcome the limitations of current chemotherapy agents .
Therapeutic Potential
Imidazole-containing compounds like 2-Amino-5,6-dichlorobenzimidazole have a broad range of therapeutic applications . They show activity as antibacterial, antifungal, antiviral, and anti-inflammatory agents. This versatility makes them valuable in the development of new medications for various diseases .
Synthesis of New Drugs
The imidazole ring is a key component in the synthesis of new drugs . Its presence in a compound can significantly enhance the chemical and biological properties, leading to the creation of drugs with high chemotherapeutic value .
Optical Sensors and Bioimaging
Benzimidazole derivatives are utilized as optical sensors for bioimaging. Their unique properties allow them to be used in the detection and imaging of biological processes, which is crucial for medical diagnostics and research .
Photovoltaics
These compounds also find applications in photovoltaics . Their ability to absorb light and convert it into electrical energy makes them suitable for use in solar cells, contributing to the advancement of renewable energy technologies .
Antimicrobial and Antiparasitic Agents
The structural analogs of 2-Amino-5,6-dichlorobenzimidazole are used as antimicrobial and antiparasitic agents . They are effective against a wide range of pathogens, making them important in the fight against infectious diseases .
Regiocontrolled Synthesis
The regiocontrolled synthesis of substituted imidazoles is an important area of research. 2-Amino-5,6-dichlorobenzimidazole plays a role in this process, enabling the creation of functional molecules used in a variety of everyday applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
While specific future directions for 5,6-dichloro-1H-benzo[d]imidazol-2-amine are not available, research into benzo[d]imidazole compounds is ongoing due to their potential therapeutic applications . Further studies could focus on exploring the compound’s potential uses in medical and pharmaceutical fields.
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets . For instance, some benzimidazole derivatives can inhibit protein kinases such as CK2 .
Mode of Action
Benzimidazole derivatives are known to act as atp-competitive inhibitors for certain protein kinases . This means they bind to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity.
Biochemical Pathways
Inhibition of protein kinases like ck2 can affect a multitude of cellular processes, including cell cycle regulation, metabolism, and cell death .
Pharmacokinetics
It’s known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their absorption and distribution. The compound is also predicted to have high GI absorption and is BBB permeant .
Result of Action
The inhibition of protein kinases can lead to a multitude of effects, including changes in cell cycle progression, metabolism, and cell death .
Eigenschaften
IUPAC Name |
5,6-dichloro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADRTMPUSJNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332776 | |
| Record name | 2-Amino-5,6-dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-benzo[d]imidazol-2-amine | |
CAS RN |
18672-03-2 | |
| Record name | 2-Amino-5,6-dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)


![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)




